6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thieno[2,3-d]pyrimidine-2,4-dione derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- 1,3-dimethyl groups at the nitrogen atoms of the pyrimidine ring.
- A 6-(2,6-dimethylmorpholine-4-carbonyl) substituent, introducing a morpholine-derived carbonyl moiety at position 6.
Its structural complexity distinguishes it from simpler pyrimidine derivatives, with the morpholine carbonyl group likely influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-8-6-18(7-9(2)22-8)13(20)11-5-10-12(19)16(3)15(21)17(4)14(10)23-11/h5,8-9H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJHVMFMOIKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core substituted with a dimethylmorpholine moiety. Its molecular formula is with a molecular weight of approximately 302.37 g/mol. The presence of the morpholine ring suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.
Antitumor Activity
Research indicates that derivatives of thienopyrimidines exhibit significant antitumor properties. A study focused on similar compounds demonstrated that modifications to the thienopyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with morpholine substitutions have shown promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
Thienopyrimidine derivatives are known to act as inhibitors of various enzymes. Specifically, compounds similar to 6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been studied for their ability to inhibit protein kinases and phosphodiesterases (PDEs). PDE inhibitors are crucial in the modulation of cyclic nucleotide levels within cells, impacting processes such as inflammation and cell growth.
Case Studies
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In Vitro Studies :
- A recent study evaluated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with similar structural features to 6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity.
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In Vivo Studies :
- Animal models treated with thienopyrimidine derivatives demonstrated reduced tumor growth rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
The biological activity of this compound is hypothesized to involve:
- Interference with DNA Synthesis : The thieno[2,3-d]pyrimidine framework may interact with DNA or RNA synthesis pathways.
- Modulation of Signaling Pathways : By inhibiting specific kinases or phosphodiesterases, the compound may alter signaling cascades involved in cell proliferation and survival.
Data Summary Table
Comparison with Similar Compounds
Core Heterocycle Variations
- Thieno[2,3-d]pyrimidine-2,4-dione vs. Pyrido[2,3-d]pyrimidine-2,4-dione: The target compound features a thiophene-fused pyrimidine core, whereas analogs like 7-amino-1-cyclopropyl-3-ethylpyrido[2,3-d]pyrimidine-6-carboxamide (, compound 6) replace thiophene with a pyridine ring.
Substituent Diversity at Position 6
- Morpholine Carbonyl (Target Compound) : Enhances hydrogen-bonding capacity and solubility due to the carbonyl and tertiary amine groups.
- Thiazolyl (): In 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione, the thiazole ring introduces sulfur-based π-interactions and moderate lipophilicity .
- Methoxy () : 6-Methoxypyrimidine-2,4-dione lacks the fused thiophene ring but demonstrates how electron-donating groups at position 6 influence reactivity and stability .
- Nitrophenyl (): The compound 1-[(2,6-difluorophenyl)methyl]-6-(4-nitrophenyl)-thieno[2,3-d]pyrimidine-2,4-dione features an electron-withdrawing nitro group, contrasting with the target’s morpholine carbonyl .
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (326.07) is intermediate between simpler pyrimidinediones (e.g., 142.11 in ) and highly substituted analogs (e.g., 561.07 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
